molecular formula C6H8N4O3 B2464916 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid CAS No. 1511209-14-5

2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B2464916
CAS No.: 1511209-14-5
M. Wt: 184.155
InChI Key: PYKRHEGOOBKJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid is a compound that features a 1,2,3-triazole ring, which is a versatile and significant structure in organic chemistry The presence of the triazole ring makes this compound particularly interesting due to its potential biological activities and its stability under various conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another approach involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, although this is less common due to the stability of the ring.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce various reduced triazole derivatives.

Scientific Research Applications

2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and ability to form hydrogen bonds make it useful in studying biological interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can mimic the amide bond, making it a useful scaffold in drug design. The exact molecular targets and pathways depend on the specific application, but generally, the compound can inhibit enzymes or interact with receptors involved in various biological processes .

Comparison with Similar Compounds

Uniqueness: 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid is unique due to its combination of the triazole ring and the acetic acid moiety, which provides a balance of stability and reactivity. This makes it particularly useful in medicinal chemistry for developing new therapeutic agents.

Properties

IUPAC Name

2-[4-(methylcarbamoyl)triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(13)4-2-10(9-8-4)3-5(11)12/h2H,3H2,1H3,(H,7,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKRHEGOOBKJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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